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JAK Inhibitor Selectivity Comparison

Inhibitor
Primary JAK
Target(s)

Key Selectivity Notes
Clinical Stage / Status (for
context)

Gandotinib JAK2 ~30-fold more selective for JAK2
over JAK1 and JAK3 [1]

Phase 2 (as of 2015 data)
[1]

Fedratinib JAK2 ≥20-fold JAK2 selectivity in binding;
6-fold over JAK1 in activity assay [2]

Approved for Myelofibrosis
[2]

Pacritinib JAK2 ≥6-fold JAK2 selectivity in binding;
26-fold over JAK1 in activity assay [2]

Approved for Myelofibrosis
[2]

Momelotinib JAK1, JAK2 13-fold JAK2 selectivity over JAK1 in
activity assay [2]

Approved for Myelofibrosis
[2]

Ruxolitinib JAK1, JAK2 Non-selective; inhibits JAK1 and
JAK2 with comparable potency [2] [1]

Approved for Myelofibrosis,
PV, GVHD [2]

Itacitinib JAK1 More potent inhibition of JAK1 over
JAK2 [2]

Clinical-stage [2]
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Inhibitor
Primary JAK
Target(s)

Key Selectivity Notes
Clinical Stage / Status (for
context)

Tofacitinib JAK1, JAK2,

JAK3

Pan-JAK inhibitor; also designated

JAK3-selective (IC50=2nM) [3] [1]

Approved for Rheumatoid

Arthritis, etc. [3]

Upadacitinib JAK1 JAK1-selective inhibitor [4] Approved for multiple

inflammatory diseases [3]

The following table provides the quantitative experimental data supporting the selectivity profiles mentioned

above. The data is compiled from a 2024 comparative profiling study [2].

Supporting Quantitative Data

The values below are primarily IC50 (nM) (Half-maximal inhibitory concentration; a lower value indicates

greater potency) and Kd (nM) (Binding affinity; a lower value indicates tighter binding).

Inhibitor
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

JAK2 Kd
(nM)

Gandotinib 7.3 6.2 199 92 11

Fedratinib 56 10 1812 3714 4.3

Pacritinib 371 14 311 536 6.6

Momelotinib 143 11 325 252 6.7

Ruxolitinib 5.8 3.2 278 60 0.8

Itacitinib 3.4 54 10799 4095 26

Experimental Methodologies
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The comparative data in the 2024 study [2] was generated using standardized, industry-accepted assays,

allowing for a direct comparison between inhibitors.

Binding Affinity (Kd) Measurement: The binding of inhibitors to the kinase domain of JAK proteins
was determined using Fluorescence Polarization (FP) binding assays. Experiments were

performed in triplicate from three individual experiments to ensure reliability [2].
Kinase Activity Inhibition (IC50) Measurement: The inhibition of catalytic activity for JAK family

members was assessed using the Lance Ultra kinase assay. Similar to the binding assays, data is
presented as an average of triplicate samples from three individual experiments [2].

Cellular Viability Assay (from other studies): Research on gandotinib's effects in disease models
(e.g., mastocytosis) often uses the XTT cell viability assay. This colorimetric method measures the

activity of enzymes in live cells, which correlates with cell viability and proliferation. IC50 values for
inhibitors can be calculated from this data using non-linear regression analysis [4].

Functional Consequences of JAK2 Inhibition

The biological impact of gandotinib's JAK2 inhibition has been demonstrated in various cellular models:

Induction of Apoptosis: In studies on mastocytosis, gandotinib, alongside fedratinib, decreased
viability and induced apoptosis (programmed cell death) in mast cells carrying the KIT D816V

mutation. Other JAK inhibitors like ruxolitinib and upadacitinib did not show this effect, highlighting the
specific role of JAK2 inhibition in this context [4].

Cell Cycle Alterations: One study noted that gandotinib caused a G2/M cell cycle arrest in leukemic
cell lines. The researchers suggested this effect might be due to the inhibition of signaling pathways

other than JAK/STAT, such as the Aurora kinases, indicating a potential complex off-target profile at
higher concentrations or in specific cellular environments [1].

The JAK-STAT Signaling Pathway

The diagram below illustrates the core JAK-STAT signaling pathway, which is inhibited by these drugs.
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Interpretation Guide for Researchers

Inter-assay Variability: Selectivity ratios can vary depending on the assay used (e.g., binding vs.
activity inhibition). Therefore, it is most meaningful to compare inhibitors using data generated from

the same study [2].
Cellular vs. Biochemical Context: High biochemical potency and selectivity on isolated kinases are

crucial, but the ultimate biological effect also depends on cellular context, pharmacokinetics, and off-
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target effects [1].

Therapeutic Implications: The drive towards developing JAK2-selective inhibitors like gandotinib
and fedratinib is to potentially improve safety by minimizing off-target effects from blocking JAK1

(linked to immunosuppression) and JAK3 (critical for lymphocyte function) [5].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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